2-{[(2,3-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-{[(2,3-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is an organic compound known for its unique structure and potential applications in various fields. This compound features a cyclohexane ring with a phenyl group and a dimethylphenylamino group attached, making it a versatile molecule for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the reaction of 2,3-dimethylaniline with a suitable cyclohexanedione derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[(2,3-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,3-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,3-Dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- 2-[(2,3-Dimethylphenyl)amino]benzoic acid
Uniqueness
2-{[(2,3-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,3-dimethylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-7-6-10-19(15(14)2)22-13-18-20(23)11-17(12-21(18)24)16-8-4-3-5-9-16/h3-10,13,17,23H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWGSGIHUDLNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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